5alpha-Bromo-6,19-epoxycholestan-3beta-ol acetate
Overview
Description
. This compound is characterized by the presence of a bromine atom at the 5alpha position, an epoxy group at the 6,19 positions, and an acetate group at the 3beta position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Bromo-6,19-epoxycholestan-3beta-ol acetate typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include bromination, epoxidation, and acetylation reactions. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent. Epoxidation can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA). Finally, the acetylation is performed using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5alpha-Bromo-6,19-epoxycholestan-3beta-ol acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the bromine atom or reduce the epoxy group.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
5alpha-Bromo-6,19-epoxycholestan-3beta-ol acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex steroidal compounds.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 5alpha-Bromo-6,19-epoxycholestan-3beta-ol acetate involves its interaction with specific molecular targets and pathways. The bromine atom and epoxy group play crucial roles in its reactivity and biological activity. The compound can modulate signaling pathways by binding to receptors or enzymes, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
5alpha-Bromo-6,19-epoxycholestan-3beta-ol: Lacks the acetate group but shares similar structural features.
6,19-Epoxycholestan-3beta-ol acetate: Lacks the bromine atom but has the epoxy and acetate groups.
5alpha-Bromo-3beta-ol acetate: Lacks the epoxy group but has the bromine and acetate groups.
Uniqueness
5alpha-Bromo-6,19-epoxycholestan-3beta-ol acetate is unique due to the combination of the bromine atom, epoxy group, and acetate group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[(1R,2S,5R,6R,9S,10S,12R,13R,15S)-13-bromo-5-methyl-6-[(2R)-6-methylheptan-2-yl]-19-oxapentacyclo[10.5.2.01,13.02,10.05,9]nonadecan-15-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H47BrO3/c1-18(2)7-6-8-19(3)23-9-10-24-22-15-26-29(30)16-21(33-20(4)31)11-14-28(29,17-32-26)25(22)12-13-27(23,24)5/h18-19,21-26H,6-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26-,27-,28+,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEACHZHDRMYMDK-FMSSLCCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)OC(=O)C)CO4)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]4[C@@]5([C@@]3(CC[C@@H](C5)OC(=O)C)CO4)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H47BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30925272 | |
Record name | 5-Bromo-6,19-epoxycholestan-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30925272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258-07-7 | |
Record name | 5alpha-Bromo-6,19-epoxycholestan-3beta-ol acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001258077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromo-6,19-epoxycholestan-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30925272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.